molecular formula C19H15BrN2O4 B6489534 [(4-bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899725-01-0

[(4-bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B6489534
CAS No.: 899725-01-0
M. Wt: 415.2 g/mol
InChI Key: SHTICPVYGZBCFJ-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a heterocyclic organic compound featuring an indolizine core substituted with a 3-acetyl group and a [(4-bromophenyl)carbamoyl]methyl ester moiety. The 4-bromophenyl group enhances steric bulk and may influence intermolecular interactions, while the acetyl and ester functionalities contribute to solubility and reactivity.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTICPVYGZBCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A structurally related compound, ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (), shares the 4-bromophenyl substituent and ester group but differs in its core structure (cyclohexa-1,3-diene vs. indolizine). Key distinctions include:

  • Core Rigidity: The indolizine system’s aromaticity contrasts with the non-aromatic, puckered cyclohexadiene ring, which adopts a screw-boat conformation (puckering parameters Q = 0.434 Å, θ = 64.7° ).
  • Substituent Effects: The acetyl group in the target compound may enhance π-π stacking, whereas the amino group in the analog facilitates N–H⋯O hydrogen bonding, influencing crystal packing .

Crystallographic and Conformational Analysis

  • Puckering Parameters: The cyclohexadiene analog’s puckering was quantified using Cremer-Pople coordinates , a method applicable to the indolizine core if non-planar.
  • Dihedral Angles : The analog exhibits dihedral angles of 76.4–81.0° between its aryl rings, indicating significant torsional strain . Similar steric effects may arise in the target compound due to the 4-bromophenyl group.
  • Hydrogen Bonding : The analog forms N–H⋯O chains along the [010] axis, stabilizing its crystal lattice . The target compound’s carbamoyl group could enable analogous N–H⋯O or C=O⋯H interactions.

Data Tables

Table 1: Structural Comparison

Parameter [(4-Bromophenyl)carbamoyl]methyl 3-Acetylindolizine-1-carboxylate Ethyl 2-Amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
Core Structure Indolizine (aromatic bicyclic) Cyclohexa-1,3-diene (non-aromatic, puckered)
Key Substituents 3-Acetyl, [(4-bromophenyl)carbamoyl]methyl ester 4-Bromophenyl, 4-fluorophenyl, ethyl ester, amino
Puckering Parameters Not reported Q = 0.434 Å, θ = 64.7° (screw-boat conformation)
Dihedral Angles Not reported 76.4–81.0° (between aryl rings)
Hydrogen Bonding Potential N–H⋯O/C=O⋯H interactions N–H⋯O chains along [010]

Table 2: Crystallographic Tools

Software/Method Role in Analysis Reference
SHELX Structure refinement and solution
ORTEP-3 Thermal ellipsoid visualization
UCSF Chimera Molecular visualization and dynamics analysis
Cremer-Pople Coordinates Quantification of ring puckering

Research Findings

  • Structural Rigidity vs. Flexibility : The indolizine core’s rigidity may improve thermal stability compared to the puckered cyclohexadiene system, which undergoes pseudorotation .
  • Validation Practices : Structure validation protocols (e.g., ADDSYM checks in PLATON ) ensure accuracy in bond lengths and angles, critical for comparing derivatives.

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